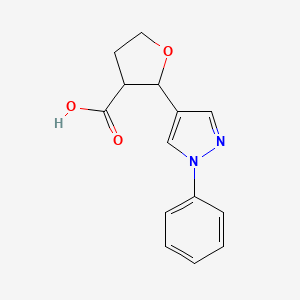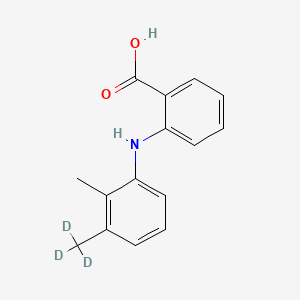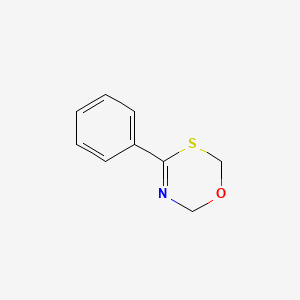
Loxoprofen L-Methol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Loxoprofen L-Methol Ester is a derivative of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). Loxoprofen is commonly used to treat pain and inflammation in musculoskeletal conditions. The ester form is often used in research and industrial applications due to its unique properties and potential for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Loxoprofen L-Methol Ester involves the esterification of loxoprofen with menthol. This process typically requires the use of a catalyst and an appropriate solvent. The reaction conditions include maintaining a specific temperature and pH to ensure the esterification proceeds efficiently .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Loxoprofen L-Methol Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .
Scientific Research Applications
Loxoprofen L-Methol Ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying enzyme interactions.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds
Mechanism of Action
Loxoprofen L-Methol Ester exerts its effects through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for the formation of prostaglandins, which mediate pain, fever, and inflammation. The ester form is rapidly metabolized to its active trans-alcohol form, which is a potent and non-selective inhibitor of COX-1 and COX-2 .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory properties.
Naproxen: A propionic acid derivative NSAID like loxoprofen.
Ketoprofen: Known for its potent anti-inflammatory effects.
Uniqueness
Loxoprofen L-Methol Ester is unique due to its esterification with menthol, which may enhance its solubility and bioavailability. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H36O3 |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate |
InChI |
InChI=1S/C25H36O3/c1-16(2)22-13-8-17(3)14-24(22)28-25(27)18(4)20-11-9-19(10-12-20)15-21-6-5-7-23(21)26/h9-12,16-18,21-22,24H,5-8,13-15H2,1-4H3/t17-,18?,21?,22+,24-/m1/s1 |
InChI Key |
MNUZBJYKHVLXNM-NGSYBMAUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(C)C2=CC=C(C=C2)CC3CCCC3=O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(C)C2=CC=C(C=C2)CC3CCCC3=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4,9-Dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl) acetate](/img/structure/B12310260.png)

![{1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol](/img/structure/B12310269.png)



![5,19-Diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12310283.png)



![tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate](/img/structure/B12310313.png)



